A-Amino-(3-chloro-4-methoxyphenyl)acetic Acid: A Physicochemical Guide for Advanced Research
A-Amino-(3-chloro-4-methoxyphenyl)acetic Acid: A Physicochemical Guide for Advanced Research
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid, a substituted α-amino acid of significant interest in medicinal chemistry and drug development. As a vital building block, its properties—such as acidity (pKa), lipophilicity (logP), and solubility—are critical determinants of its behavior in biological systems and its utility in synthesis. This document synthesizes predicted data with established experimental methodologies, offering researchers a comprehensive reference for laboratory application. We detail authoritative, step-by-step protocols for the empirical determination of these key parameters, grounded in internationally recognized standards.
Introduction
α-Amino(3-chloro-4-methoxyphenyl)acetic acid belongs to the class of substituted α-amino acids, which are foundational components in the design of novel therapeutics. The strategic placement of a chloro and a methoxy group on the phenyl ring modifies the molecule's electronic and steric characteristics, influencing its pharmacokinetic and pharmacodynamic profiles.[1] Halogenation, specifically chlorination, is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] Concurrently, the methoxy group can serve as a hydrogen bond acceptor, impacting molecular conformation and receptor binding interactions.[1]
A thorough understanding of this compound's physicochemical properties is paramount for its effective application, from designing synthetic routes and formulating solutions to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a practical resource for scientists, providing both foundational data and the experimental frameworks necessary for its validation.
Chemical Identity and Core Properties
The fundamental identity of a compound is the bedrock of all further investigation. The structure and basic properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid | N/A |
| CAS Number | 53091-63-7 | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | [2] |
| Molecular Weight | 215.63 g/mol | N/A |
| Canonical SMILES | COC1=C(C=C(C=C1)C(C(=O)O)N)Cl | [2] |
Diagram: Molecular Structure
Caption: 2D structure of α-Amino(3-chloro-4-methoxyphenyl)acetic acid.
Ionization and Acidity (pKa)
As a zwitterionic amino acid, the molecule possesses both a basic amino group and an acidic carboxylic acid group. The respective pKa values dictate the molecule's net charge at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.
-
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 2-3, typical for α-amino acids. At pH values above this pKa, this group will be predominantly deprotonated (COO⁻).
-
pKa₂ (Amino Group): The amino group is expected to have a pKa in the range of 9-10. At pH values below this pKa, this group will be predominantly protonated (NH₃⁺).
The precise experimental determination of these pKa values is crucial. A potentiometric titration is the gold-standard method for this purpose.[3]
Diagram: pH-Dependent Ionization States
Caption: Predominant ionization states of the molecule across a pH gradient.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME profiling. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
-
LogP: Represents the lipophilicity of the neutral, non-ionized form of the molecule.
-
LogD: Represents the effective lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this amino acid, LogD is highly pH-dependent. At physiological pH (~7.4), the molecule exists primarily as a zwitterion, which significantly lowers its partitioning into the octanol phase, resulting in a low or negative LogD value.
While computational models provide estimates, experimental determination via the shake-flask method, as described in OECD Guideline 107, is required for definitive data.[4][5] This method is suitable for compounds with LogP values in the range of -2 to 4.[4][5]
Aqueous Solubility
Solubility is a critical parameter that impacts everything from the feasibility of in vitro assays to oral bioavailability.[6] Poor aqueous solubility can be a major hurdle in drug development.[6] The solubility of this compound is expected to be lowest at its isoelectric point (pI), where the net charge is zero, and increase significantly at pH values above pKa₂ or below pKa₁.
Thermodynamic solubility provides the true equilibrium value and is the most relevant measure for formulation and biopharmaceutical assessment.[7][8] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the stable soluble concentration.[8][9]
Experimental Protocols
To ensure scientific rigor, the following sections detail standardized, self-validating protocols for determining the key physicochemical parameters discussed.
Protocol: pKa Determination by Potentiometric Titration
This protocol is adapted from established methodologies for determining dissociation constants.[3][10]
Objective: To determine the pKa values of the carboxylic acid and amino groups.
Materials:
-
Calibrated pH meter and combination pH electrode
-
Automated titrator or manual burette (5 mL, Class A)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standardized 0.1 M HCl and 0.1 M NaOH titrants
-
0.15 M KCl solution (for maintaining constant ionic strength)
-
α-Amino(3-chloro-4-methoxyphenyl)acetic acid sample (~1 mM solution)
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in a known volume of degassed, deionized water containing 0.15 M KCl to achieve a concentration of approximately 1 mM.[10]
-
Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of basic groups.[10] Maintain a gentle stream of inert gas over the solution throughout the titration.
-
Acidification: Lower the calibrated pH electrode into the solution. Add 0.1 M HCl to the sample solution until the pH is stable at approximately 1.8-2.0. This ensures all functional groups are fully protonated at the start.[10]
-
Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[10]
-
Endpoint: Continue the titration until the pH reaches approximately 12-12.5 to ensure the deprotonation of the amino group is complete.[10]
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.[11]
-
Identify the two equivalence points (steepest inflection points) on the curve.
-
The half-equivalence point for each dissociation is the volume of titrant exactly halfway to the equivalence point.[12]
-
At the first half-equivalence point, pH = pKa₁. At the second half-equivalence point, pH = pKa₂.[12]
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should be reported as the mean ± standard deviation.[10]
Protocol: LogP Determination by Shake-Flask Method (OECD 107)
This protocol follows the internationally accepted OECD Guideline 107 for determining the n-octanol/water partition coefficient.[4][5][13]
Objective: To determine the LogP value of the neutral form of the compound.
Materials:
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.
-
Test Substance Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should not exceed 0.1 M.
-
Partitioning: In a centrifuge tube, combine the n-octanol stock solution with pre-saturated water. Perform the experiment with at least three different volume ratios of octanol to water (e.g., 2:1, 1:1, 1:2).[5]
-
Equilibration: Cap the tubes and shake them at a constant temperature (20-25°C) until equilibrium is reached.[5] For many compounds, 24 hours is sufficient, but this should be confirmed by preliminary experiments.
-
Phase Separation: Separate the two phases by centrifugation. This is critical to prevent the formation of emulsions that can artifactually increase the measured concentration in the aqueous phase.[5]
-
Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).[5]
-
Calculation:
-
The partition coefficient (P) is the ratio of the equilibrium concentration in n-octanol (C_octanol) to the concentration in water (C_water).
-
P = C_octanol / C_water
-
LogP = log₁₀(P)
-
-
Validation: Calculate the total mass of the substance in both phases and compare it to the initial amount added; recovery should be between 85-115%.[5] The final LogP should be reported as the mean of the values obtained from the different phase ratios, which should fall within a range of ± 0.3 units.[5]
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for the experimental determination of LogP via the shake-flask method.
Protocol: Thermodynamic Aqueous Solubility Assay
This protocol describes a shake-flask method to determine equilibrium solubility, a crucial parameter for drug development.[6]
Objective: To determine the maximum equilibrium concentration of the compound in an aqueous buffer.
Materials:
-
Solid (crystalline) form of the test compound
-
Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)[7]
-
Glass vials (e.g., 1.5 mL) with screw caps[7]
-
Thermomixer or incubating shaker
-
Filtration device (e.g., 0.45 µm syringe filter) or centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Add an excess of the solid compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Incubation: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.[7]
-
Equilibration: Seal the vial and place it in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for at least 24 hours to ensure equilibrium is reached.[7][8] Longer incubation times (48-72 hours) may be necessary and should be tested.
-
Separation of Solid: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by either filtering the supernatant through a low-binding filter or by centrifuging the vial and sampling from the top layer.[14]
-
Quantification: Prepare a calibration curve from a stock solution of the compound (typically in DMSO, then diluted).[9] Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine its concentration.
-
Calculation: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Validation: The assay should be run in at least duplicate.[6] The presence of visible solid compound remaining at the end of the experiment confirms that a saturated solution was achieved.
Conclusion
The physicochemical properties of α-Amino(3-chloro-4-methoxyphenyl)acetic acid—namely its pKa, LogP/LogD, and aqueous solubility—are interdependent parameters that collectively govern its behavior in both chemical and biological systems. While predictive models offer valuable initial estimates, the empirical data derived from the robust, validated protocols detailed in this guide are indispensable for advancing research and development. By providing both the theoretical context and practical methodologies, this document equips researchers with the necessary tools to confidently characterize this important chemical entity.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
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Fraunhofer-Publica. (1993). Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Retrieved from [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]
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Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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van der Water, B. et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Amino(3-chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]
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Avdeef, A. et al. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC - NIH. Retrieved from [Link]
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LookChem. (n.d.). Cas 13721-20-5, 3-chloro-4-methoxyphenylacetic acid. Retrieved from [Link]
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